3-((Nitrooxy)methyl)phenyl isonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
[3-(nitrooxymethyl)phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c16-13(11-4-6-14-7-5-11)20-12-3-1-2-10(8-12)9-19-15(17)18/h1-8H,9H2 |
InChI Key |
IKFCCSMYHTXFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=NC=C2)CO[N+](=O)[O-] |
Origin of Product |
United States |
Overview of Nitric Oxide Donor Compounds in Pharmaceutical Sciences
Nitric oxide (NO) is a multifaceted signaling molecule that plays a crucial role in a vast array of physiological and pathological processes. nih.gov Recognized as a key regulator in the cardiovascular, nervous, and immune systems, its discovery has opened new avenues for therapeutic intervention. nih.gov However, the direct administration of gaseous NO is impractical for most therapeutic applications due to its short half-life and reactive nature. nih.gov This limitation has spurred the development of nitric oxide donor compounds, which are molecules capable of releasing NO under specific physiological conditions. nih.gov
These NO donors can be broadly categorized based on their chemical structures and mechanisms of NO release. Some major classes include organic nitrates, S-nitrosothiols, diazeniumdiolates (NONOates), and furoxans. nih.gov The therapeutic potential of NO donors is vast, with applications being explored in cardiovascular diseases, cancer therapy, and as antimicrobial agents. nih.govresearchgate.net
The strategy of creating hybrid NO donor drugs involves covalently linking an NO-releasing moiety to an established drug. nih.gov This approach aims to synthesize a single molecule that not only retains the pharmacological activity of the parent drug but also harnesses the beneficial effects of NO. nih.gov This can lead to improved efficacy, reduced side effects, and potentially synergistic therapeutic outcomes. nih.gov
Context of Isonicotinic Acid Derivatives in Medicinal Chemistry
Isonicotinic acid, a derivative of pyridine (B92270), and its analogues have long been a cornerstone in the field of medicinal chemistry. This structural motif is present in numerous clinically significant drugs. The versatility of the isonicotinic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Historically, isonicotinic acid derivatives have been pivotal in the development of antimicrobial agents. A notable example is isoniazid, a primary drug used in the treatment of tuberculosis. researchgate.net Beyond infectious diseases, these derivatives have shown promise in a variety of other therapeutic areas. For instance, certain isonicotinic acid analogues have been investigated as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov
The continued interest in isonicotinic acid derivatives stems from their ability to interact with various biological targets, their favorable physicochemical properties, and the relative ease with which they can be synthesized and modified. This makes them attractive candidates for the development of new therapeutic agents, including hybrid molecules designed to address complex diseases.
Rationale for Investigating 3 Nitrooxy Methyl Phenyl Isonicotinate As a Hybrid Molecular Scaffold
Synthetic Approaches to the Nitrooxy-Containing Phenyl Moiety
The creation of the substituted phenyl component of the target molecule is centered on the precise installation of the crucial nitrooxy group onto a benzyl (B1604629) precursor.
The introduction of a nitrooxy (-ONO₂) functional group, also known as a nitrate (B79036) ester, is typically achieved through the nitration of a corresponding alcohol. This transformation is a key step in the synthesis of various organic nitrates. A common method involves the reaction of an alcohol with a nitrating agent. For instance, hydroxylammonium nitrate can be synthesized through a neutralization reaction between hydroxylamine (B1172632) and nitric acid. mdpi.comresearchgate.net The resulting HAN solution's concentration is dependent on the pH, with a pH of 7.06 yielding a 60% concentration. mdpi.comresearchgate.net The general mechanism involves the protonation of the alcohol's hydroxyl group by a strong acid, followed by nucleophilic attack by the nitrate ion.
Common nitrating agents and conditions are summarized below:
| Nitrating Agent | Catalyst/Conditions | Substrate |
| Nitric Acid | Sulfuric Acid | Alcohol |
| Acetyl Nitrate | Acetic Anhydride | Alcohol |
| Nitronium Tetrafluoroborate | Aprotic Solvent | Alcohol |
This table is interactive, allowing for sorting and filtering of data.
The primary precursor for the phenyl moiety is m-hydroxybenzyl alcohol. Conventional synthesis of this alcohol can be achieved through methods such as the reduction and hydrogenation of m-hydroxybenzaldehyde using reagents like NaBH₄ or LiAlH₄. google.com An alternative approach involves the electrolytic reduction of m-hydroxybenzoic acid in an acidic solution. google.com
Once the m-hydroxybenzyl alcohol is obtained, the nitrooxy group can be introduced. A direct nitration of m-hydroxybenzyl alcohol would likely require protection of the phenolic hydroxyl group to prevent side reactions, such as oxidation or nitration on the aromatic ring. A more plausible synthetic route involves first synthesizing the complete ester, 3-(hydroxymethyl)phenyl isonicotinate, and then performing the nitration of the benzylic alcohol in the final step. This strategy avoids potential complications with the free phenolic group during the esterification stage.
Formation of the Isonicotinate Ester Linkage
The ester bond connecting the phenyl moiety and the isonicotinic acid is formed through standard esterification reactions.
The Fischer-Speier esterification is a widely used method for this purpose. This reaction involves treating isonicotinic acid with an alcohol (in this case, the m-hydroxybenzyl precursor) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. A typical laboratory procedure involves suspending isonicotinic acid in the alcohol, followed by the careful addition of the acid catalyst. prepchem.com
Alternatively, the use of more reactive derivatives of isonicotinic acid can facilitate the reaction under milder conditions. Isonicotinoyl chloride hydrochloride is a commercially available option that can be reacted with the alcohol in the presence of a base to neutralize the HCl generated. researchgate.net Another method involves the use of thionyl chloride (SOCl₂) to convert isonicotinic acid into its acid chloride in situ, which then readily reacts with the alcohol. researchgate.net
Transesterification is another viable route, where an existing alkyl ester of isonicotinic acid, such as methyl isonicotinate, is reacted with the desired alcohol in the presence of a catalyst. google.com Methyl isonicotinate itself can be prepared by refluxing isonicotinic acid in methanol (B129727) with a sulfuric acid catalyst. researchgate.netchemicalbook.com
A comparison of common esterification methods is detailed below:
| Method | Reagents | Conditions | Yield (%) |
| Fischer-Speier | Isonicotinic Acid, Methanol, H₂SO₄ | Reflux | ~65-80% prepchem.comchemicalbook.com |
| Acid Chloride | Isonicotinoyl Chloride, Alcohol, Base | Room Temp | High |
| Transesterification | Methyl Isonicotinate, Alcohol, Catalyst | Heat | Variable |
| SOCl₂ Method | Isonicotinic Acid, SOCl₂, Methanol | 0°C to 50°C | Good researchgate.net |
This table is interactive, allowing for sorting and filtering of data.
To explore structure-activity relationships, modified isonicotinic acid derivatives can be synthesized. Functional groups can be introduced onto the pyridine (B92270) ring to create analogues. For example, halogenated derivatives like methyl 2-chloroisonicotinate can undergo nucleophilic aromatic substitution (SₙAr) reactions, where the chlorine atom is displaced by various nucleophiles such as amines or thiols. This allows for the synthesis of a diverse library of substituted isonicotinate precursors that can then be esterified with the nitrooxy-phenyl moiety.
Design and Synthesis of Structural Analogues and Derivatives of this compound
The design of structural analogues of this compound allows for the investigation of its chemical properties and potential applications. Modifications can be made to three distinct regions of the molecule: the substituted phenyl ring, the isonicotinate core, and the linker connecting them.
Synthetic strategies for creating such analogues often involve a modular approach, where different building blocks are prepared and then combined. nih.gov
Potential Modifications and Synthetic Strategies:
Phenyl Ring Analogues: The substitution pattern on the phenyl ring can be altered. For example, analogues with the nitrooxymethyl group at the ortho or para positions could be synthesized starting from the corresponding ortho- or para-hydroxybenzyl alcohols. google.com Furthermore, additional substituents (e.g., halogens, alkyl groups) could be introduced on the phenyl ring to modulate electronic and steric properties.
Isonicotinate Moiety Analogues: The pyridine ring of the isonicotinate can be replaced with other heterocyclic systems. Alternatively, as mentioned previously, substituents can be introduced onto the pyridine ring. nih.gov For instance, synthesizing analogues with electron-donating or electron-withdrawing groups on the pyridine ring could be achieved by starting with appropriately substituted nicotinic or isonicotinic acids.
Linker Modification: The ester linkage could be replaced with other functional groups, such as an amide or an ether, to assess the importance of the ester group. An amide analogue, for example, would require the synthesis of m-((nitrooxy)methyl)aniline and its subsequent coupling with isonicotinic acid using standard peptide coupling reagents.
The synthesis of these diverse structures provides a means to systematically probe the chemical space around the parent compound, this compound. nih.govmdpi.com
Preclinical Pharmacological Evaluation and Therapeutic Potential of 3 Nitrooxy Methyl Phenyl Isonicotinate
Assessment of Biological Activities in In Vitro Experimental Systems
Studies on Antiproliferative Effects
Scientific literature lacks specific studies investigating the antiproliferative effects of 3-((Nitrooxy)methyl)phenyl isonicotinate (B8489971).
Evaluation of Antioxidant Properties
There is no available research data on the evaluation of the antioxidant properties of 3-((Nitrooxy)methyl)phenyl isonicotinate.
Investigations into Apoptosis Induction and Other Mechanistic Cellular Responses
No published studies were identified that investigate the induction of apoptosis or other mechanistic cellular responses by this compound.
Efficacy Studies in Relevant Preclinical Disease Models
Research Applications in Cardiovascular System Disorders
Currently, there is no available scientific information regarding the research applications or efficacy of this compound in preclinical models of cardiovascular system disorders.
Potential in Inflammatory Response Modulation
The potential of this compound in the modulation of inflammatory responses has not been reported in the scientific literature.
Exploration in Metabolic Disorder Contexts (e.g., Uric Acid Regulation, Lipid Metabolism)
No studies were identified that investigated the effects of this compound on uric acid levels or lipid metabolism in preclinical models. Research into the relationship between hyperuricemia and lipid metabolism disorders is an active area, but this specific compound has not been a subject of published investigation in this context.
Investigation in DNA Damage Response (DDR) Pathways and Cancer Research
There is no available research detailing the evaluation of this compound in the context of DNA Damage Response pathways or its potential as an agent in cancer research. The cellular network that identifies and repairs DNA damage is a significant target in oncology, but the role, if any, of this particular compound has not been documented.
Pharmacokinetic Profiling in Preclinical Biological Systems
A critical aspect of preclinical evaluation is understanding the pharmacokinetic properties of a compound. However, no data could be retrieved for this compound.
Absorption and Distribution Dynamics in Experimental Models
Information regarding the absorption and distribution of this compound in experimental models is not available in the public domain.
Metabolic Transformations and Biotransformation Pathways
The metabolic fate of this compound, including its biotransformation pathways and the enzymes involved, has not been described in any published preclinical studies.
Elimination Characteristics and Biodistribution
Similarly, data on the elimination routes and the biodistribution of this compound and its potential metabolites are not available.
Future Research Directions and Translational Perspectives for 3 Nitrooxy Methyl Phenyl Isonicotinate
Advanced Structure-Activity Relationship (SAR) Studies and Computational Chemistry Approaches
A comprehensive understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of 3-((Nitrooxy)methyl)phenyl isonicotinate (B8489971). Future SAR studies should systematically explore how modifications to its chemical structure influence its biological activity. Key areas of investigation will include alterations to the phenyl ring, the isonicotinate moiety, and the linker connecting the nitrooxy group.
Key Modifications for SAR Studies:
| Molecular Scaffold | Proposed Modifications | Rationale |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups at various positions. | To modulate the electronic properties of the molecule, potentially influencing receptor binding and pharmacokinetic profile. |
| Isonicotinate Moiety | Substitution on the pyridine (B92270) ring; ester to amide conversion. | To alter the hydrogen bonding capacity and overall polarity, which could impact target selectivity and metabolic stability. |
| (Nitrooxy)methyl Linker | Variation of the linker length and composition (e.g., using ethyl or propyl chains). | To fine-tune the rate of nitric oxide release, a critical parameter for therapeutic efficacy and safety. nih.gov |
Computational chemistry will play a pivotal role in guiding these SAR studies. Molecular docking simulations can predict the binding affinity of 3-((Nitrooxy)methyl)phenyl isonicotinate and its analogues to various biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with observed biological activities, thereby enabling the prediction of the potency of novel derivatives. researchgate.net These computational approaches will accelerate the identification of lead candidates with improved pharmacological profiles.
Rational Design of Next-Generation Analogues and Prodrug Systems
The insights gained from SAR and computational studies will inform the rational design of next-generation analogues and prodrugs of this compound. The goal is to develop compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.
One promising avenue is the development of prodrugs that can be activated at specific sites of action. nih.gov For instance, incorporating an enzyme-cleavable linker could enable the targeted release of the active molecule in diseased tissues, thereby minimizing systemic side effects. rsc.org The design of such prodrugs requires a deep understanding of the physiological conditions and enzymatic activities prevalent in the target tissues.
Strategies for Prodrug Design:
| Prodrug Strategy | Activation Mechanism | Potential Advantages |
| Enzyme-Activated | Cleavage by specific enzymes overexpressed in target tissues (e.g., matrix metalloproteinases in tumors). | Enhanced site-selectivity and reduced off-target toxicity. nih.gov |
| pH-Sensitive | Hydrolysis of a labile ester or amide bond in the acidic microenvironment of tumors or inflamed tissues. | Targeted drug release in pathological conditions with altered pH. |
| Redox-Activated | Reduction of a specific functional group under hypoxic conditions found in solid tumors. | Specificity for hypoxic tumor regions that are often resistant to conventional therapies. |
The synthesis of these next-generation analogues and prodrugs will leverage advanced organic synthesis methodologies to ensure efficient and scalable production.
Exploration of Novel Therapeutic Indications and Mechanistic Hypotheses
The nitric oxide-releasing capability of this compound suggests its potential utility in a range of therapeutic areas where NO deficiency is implicated in the pathophysiology. nih.gov While the initial therapeutic focus may be on cardiovascular diseases due to the well-established role of NO in vasodilation, its potential applications extend to other domains. ahajournals.org
Potential Therapeutic Indications:
Oncology: Nitric oxide has been shown to have complex, dose-dependent effects on tumor biology. In some contexts, it can inhibit tumor growth and enhance the efficacy of chemotherapy. nih.gov
Neurodegenerative Diseases: Emerging evidence suggests that NO-donating compounds may have neuroprotective effects, making them potential candidates for conditions like Alzheimer's disease. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of nitric oxide could be harnessed for the treatment of chronic inflammatory diseases. nih.gov
Elucidating the precise mechanism of action of this compound will be crucial for its clinical development. Mechanistic studies will need to investigate its interaction with key signaling pathways, such as the soluble guanylyl cyclase (sGC) pathway, which is a primary target of nitric oxide. abcam.com It will also be important to explore potential synergistic effects arising from the combination of the NO-donating moiety and the phenyl isonicotinate scaffold.
Development of Targeted Delivery Strategies and Nanotechnology Applications
To maximize the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery strategies is paramount. Nanotechnology offers a versatile platform for achieving this goal. monash.edu Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.gov
Nanotechnology-Based Delivery Systems:
| Nanocarrier | Key Features | Potential Advantages |
| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. | Enhanced drug circulation time and reduced toxicity. nih.gov |
| Polymeric Nanoparticles | Biodegradable and allows for controlled drug release. nih.gov | Sustained release of the therapeutic agent at the target site. researchgate.net |
| Dendrimers | Well-defined, highly branched structure with a high drug-loading capacity. | Precise control over drug release kinetics. researchgate.net |
| Silica Nanoparticles | High surface area and tunable pore size. | Versatile platform for co-delivery of multiple therapeutic agents. monash.edu |
Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate their specific accumulation in diseased tissues. epa.gov This active targeting approach can significantly enhance the therapeutic index of this compound. The release of the compound from these nanocarriers can also be triggered by external stimuli, such as light or ultrasound, offering spatiotemporal control over drug delivery. acs.org
Integration with Emerging Chemical Biology Tools for Comprehensive Pharmacological Characterization
A thorough pharmacological characterization of this compound will require the integration of emerging chemical biology tools. These tools can provide unprecedented insights into the compound's mechanism of action and its interaction with biological systems.
Fluorescent probes can be used to visualize the release of nitric oxide from this compound in living cells, providing real-time information on its spatial and temporal dynamics. nih.gov Advanced proteomic and metabolomic techniques can identify the downstream molecular targets and signaling pathways modulated by the compound. This systems-level understanding will be invaluable for elucidating its complete pharmacological profile.
The use of genetically encoded sensors can also allow for the monitoring of nitric oxide and its downstream signaling events with high specificity and sensitivity. mdpi.com These cutting-edge chemical biology approaches will be instrumental in bridging the gap between basic research and clinical translation for this compound and its future analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
